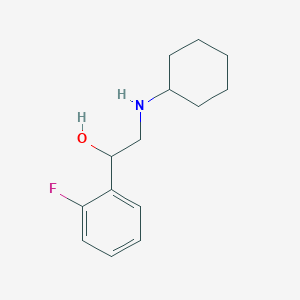
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to “2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol” involves multi-step organic reactions, starting from basic building blocks to the final compound. For example, cyclohexylamine-based compounds can be synthesized through multi-component reactions involving isocyanides, aldehydes, dicarbonyl compounds, and ammonium acetate in acetonitrile, catalyzed by KHSO₄ (Heravi et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds often features cyclohexene or cyclohexanone rings, with substituents influencing the overall molecular conformation. X-ray crystallography reveals these rings can adopt envelope or distorted envelope conformations, significantly affected by the nature of attached groups (Jasinski et al., 2012).
Chemical Reactions and Properties
Compounds with cyclohexylamino and fluorophenyl groups participate in various chemical reactions, forming complex structures. For instance, light-induced reactions of amino-cycloalkanones result in the formation of azetidinol derivatives, showcasing the reactivity of these compounds under specific conditions (El-Hamamy et al., 1983).
Physical Properties Analysis
The physical properties of “2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol” and related compounds include melting points, solubility, and crystalline structure. These are influenced by the molecular geometry and the nature of intramolecular interactions, such as hydrogen bonding and van der Waals forces, which can be analyzed through crystallography and spectroscopic methods (Li et al., 2015).
Applications De Recherche Scientifique
1. Structural Analysis and Conformation Studies
Research has delved into the structural analysis of related compounds, examining the conformational aspects of cyclohexenone rings and fluorophenyl groups. For instance, a study by Jasinski et al. (2012) investigated the conformation of a cyclohex-2-en-1-one ring and its interaction with fluorophenyl rings, highlighting the significance of weak intermolecular interactions in forming molecular networks (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
2. Chemical Precursor Analysis
The compound has been identified as a precursor or related to precursors in chemical syntheses. Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine, analyzing its decomposition products and providing insights into the pathways and mechanisms of chemical transformations (Luo, Zhang, Luo, Huang, Liu, Yang, Qin, Feng, & Li, 2022).
3. Synthesis and Application in Organometallic Chemistry
In organometallic chemistry, such compounds are used in creating complex structures. Bustelo et al. (2007) explored the creation of allenylidene and alkenylcarbyne complexes, demonstrating the versatility of related compounds in synthesizing novel organometallic structures (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).
4. Pharmaceutical Research
Although excluding direct drug use and dosage, such compounds have been studied in the context of pharmaceutical chemistry. Würtenberger et al. (2013) investigated platinum(II) complexes containing similar compounds, focusing on their pharmacological behavior and potential in medical applications (Würtenberger, Angermaier, Kircher, & Gust, 2013).
5. Liquid Crystal and Electrooptical Applications
Research has also been conducted on the use of related compounds in liquid crystals and electrooptical applications. Gray and Kelly (1981) studied the effects of fluorophenyl groups in liquid crystals, revealing their impact on the physical properties of these materials (Gray & Kelly, 1981).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.
Orientations Futures
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or potential modifications to improve its properties or reduce its hazards.
Please note that this is a general approach and the specific details would depend on the particular compound and the available scientific literature. For a comprehensive analysis, it’s recommended to consult scientific literature or databases, or work with a chemist or other expert in the field.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWNTOMOOZOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

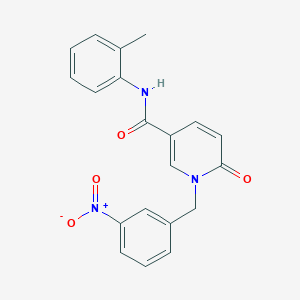
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
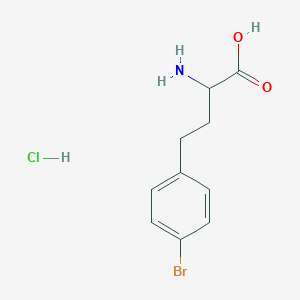
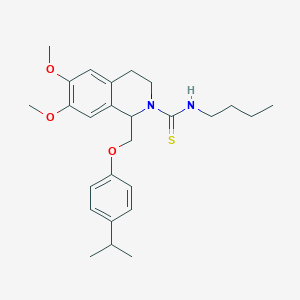
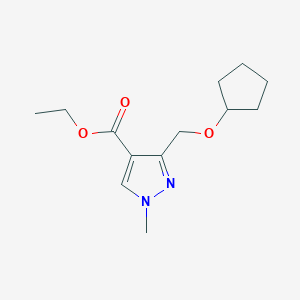
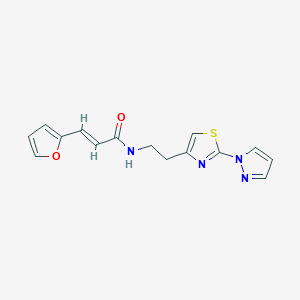
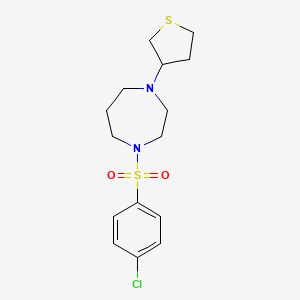
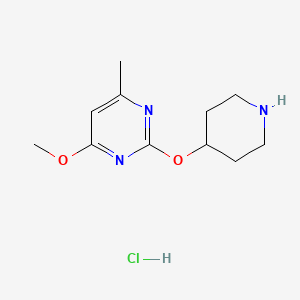
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
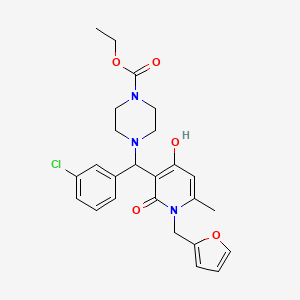

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)